ETHYL (5S)-5-METHYL-5-[(1R)-4-METHYL-3-CYCLOHEXENYL]-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE
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Overview
Description
ETHYL (5S)-5-METHYL-5-[(1R)-4-METHYL-3-CYCLOHEXENYL]-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE is an organic compound with a complex structure that includes a cyclohexenyl ring and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5S)-5-METHYL-5-[(1R)-4-METHYL-3-CYCLOHEXENYL]-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE typically involves multiple steps. One common method includes the reaction of 1,7-cycloheptadiene with p-toluenesulfonyl chloride to form a key intermediate, followed by hydrogenation, alkaline hydrolysis, and acid catalysis to yield the target compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
ETHYL (5S)-5-METHYL-5-[(1R)-4-METHYL-3-CYCLOHEXENYL]-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
ETHYL (5S)-5-METHYL-5-[(1R)-4-METHYL-3-CYCLOHEXENYL]-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL (5S)-5-METHYL-5-[(1R)-4-METHYL-3-CYCLOHEXENYL]-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-3-ethyl-Bicyclo [3.2.0]hept-3-en-6-one
- (1R,5S)-3-ethyl-Bicyclo [3.2.0]hept-3-en-6-one
Uniqueness
ETHYL (5S)-5-METHYL-5-[(1R)-4-METHYL-3-CYCLOHEXENYL]-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE is unique due to its specific structural features, such as the combination of a cyclohexenyl ring and an isoxazole ring.
Properties
IUPAC Name |
ethyl 5-methyl-5-[(1R)-4-methylcyclohex-3-en-1-yl]-4H-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-4-17-13(16)12-9-14(3,18-15-12)11-7-5-10(2)6-8-11/h5,11H,4,6-9H2,1-3H3/t11-,14?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPOLLICFHTTIL-ZSOXZCCMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)(C)C2CCC(=CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NOC(C1)(C)[C@@H]2CCC(=CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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